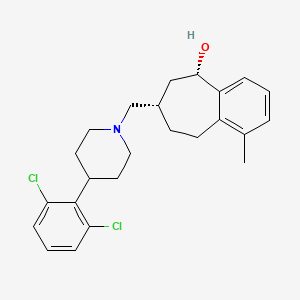
SB-612111
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a dichlorophenyl group, and a benzoannulene core, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dichlorophenyl group, and the construction of the benzoannulene core. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dichlorophenyl Group: This step often involves nucleophilic substitution reactions using 2,6-dichlorobenzene derivatives.
Construction of Benzoannulene Core: This can be accomplished through cycloaddition reactions or other ring-forming strategies.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Critical Optimizations:
-
Piperidine Synthesis : Oxidation of 2,6-dichlorobenzaldehyde to piperidine 3 was improved by adjusting piperidine stoichiometry (0.4 eq. vs. original 0.2 eq.), increasing yield from 23% to 68% .
-
Lactone Formation : Acid-catalyzed lactonization of diacid 12 to lactone 17 required strict temperature control to avoid side reactions .
Reductive Amination Optimization
The final step—reductive amination of lactol 18 and piperidine 3 —was systematically optimized (Table 1) :
| Entry | Ratio (18:3) | Reducing Agent | Solvent | Yield |
|---|---|---|---|---|
| 1 | 2:3 | NaBH₄ | MeOH | 5% |
| 4 | 3:2 | NaBH₃CN | MeOH/AcOH | 40% |
| 7 | 1:1 | NaBH(OAc)₃ | 1,2-DCE | 52% |
| 8 | 1:1 | NaBH(OAc)₃ | 1,2-DCE* | 67% |
*With aqueous NaHCO₃ quench.
Key findings :
-
NaBH(OAc)₃ outperformed NaBH₄/NaBH₃CN due to milder conditions and reduced lactol side-reduction .
-
Stoichiometric excess of lactol 18 (1.5 eq.) lowered yield (28%) due to competitive reduction pathways .
Hydrolysis and Condensation:
-
Diethyl malonate derivative (11 → 12) : Hydrolysis with NaOH yielded diacid 12 quantitatively .
-
Imide formation (12 → 13) : Condensation with NH₄OH at 190°C gave imide 13 in 34% yield .
Borane Reduction:
-
Imide to piperidine (13 → 3) : Borane dimethylsulfide reduced 13 to piperidine 3 in 85% yield, isolated as HCl salt .
Antagonism and Receptor Interactions
SB-612111 binds competitively to NOP receptors via:
Binding Affinity Data :
| Receptor | Ki (nM) | Selectivity vs. NOP |
|---|---|---|
| NOP | 0.33 | — |
| μ-opioid | 57.6 | 175× |
| κ-opioid | 160.5 | 486× |
| δ-opioid | 2109 | 6391× |
Pharmacological profile :
-
pK<sub>B</sub> = 9.70 (GTPγS binding) and 8.63 (cAMP assay) .
-
Antagonizes N/OFQ-induced effects in peripheral tissues (pA<sub>2</sub> = 8.20–8.50) .
Stability and Byproduct Mitigation
科学的研究の応用
Pain Management
Mechanism of Action
SB-612111 operates primarily as an antagonist at the NOP receptor, which is implicated in pain modulation. Its antagonistic properties have been demonstrated to counteract the pronociceptive effects of nociceptin, making it a candidate for pain management therapies.
Case Studies
- In a study assessing its efficacy in acute pain models, this compound was shown to potentiate morphine's analgesic effects in morphine-tolerant animals while blocking hyperalgesia induced by inflammatory pain models. The compound exhibited Ki values of 0.33 nM for the NOP receptor, indicating high selectivity over other opioid receptors (μ-, κ-, δ) with significantly higher Ki values (57.6 nM, 160.5 nM, and 2109 nM respectively) .
- Another investigation highlighted that this compound effectively reduced thermal hyperalgesia caused by nociceptin, showcasing its potential in treating conditions characterized by heightened pain sensitivity .
Neurobiology
Impact on Cerebral Blood Flow
Recent studies have explored the effects of this compound on cerebral blood flow (CBF) following traumatic brain injury (TBI). The antagonist was applied topically to the exposed cortex of rats, leading to significant reductions in CBF dysregulation associated with TBI . This suggests a potential therapeutic role for this compound in neuroprotective strategies.
Behavioral Studies
Behavioral assays have demonstrated that this compound can modulate anxiety-like behaviors and stress responses in animal models. By blocking NOP receptor signaling, it may alter neurobiological pathways involved in stress and anxiety regulation .
Metabolic Studies
Binge Eating Disorders
this compound has been investigated for its role in modulating binge eating behaviors. In controlled studies with mice, treatment with this compound resulted in a significant dose-dependent reduction in binge intake of high-fat diets without affecting overall food consumption . This indicates that NOP receptor signaling plays a critical role in regulating feeding behavior and may offer a new avenue for treating binge eating disorders.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
作用機序
The mechanism of action of (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its therapeutic application or its role in a chemical reaction.
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in its structure.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Uniqueness
The uniqueness of (5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol lies in its specific combination of structural features, including the dichlorophenyl group and the benzoannulene core. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
特性
分子式 |
C24H29Cl2NO |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |
InChI |
InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1 |
InChIキー |
OHRDCQFCAWLDBP-SBUREZEXSA-N |
異性体SMILES |
CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
正規SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl |
同義語 |
cis-1-methyl-7-((4-(2,6-dichlorophenyl)piperidin-1-yl)methyl)-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol SB-612111 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















